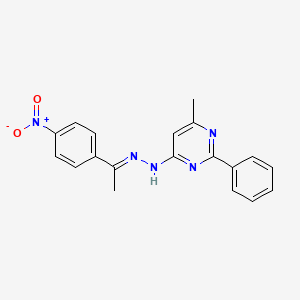
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
Übersicht
Beschreibung
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as NEH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NEH is a yellow crystalline powder with a molecular weight of 356.42 g/mol and a melting point of 209-211°C.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has shown promising results as an anti-tumor, anti-inflammatory, and anti-microbial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to act through the inhibition of various enzymes and proteins involved in the pathological processes of different diseases. 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. It also inhibits the expression of various inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has shown significant biochemical and physiological effects in various studies. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation. 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several advantages as a research tool. It is easy to synthesize and purify, and it has a high level of stability. It also has a low toxicity profile, making it safe for use in laboratory experiments. However, 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has some limitations, such as its poor solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has shown promising results in various studies, and there are several future directions for research. One potential direction is the development of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another potential direction is the study of the structure-activity relationship of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone and its derivatives to optimize its biological activity. Additionally, the use of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone as a research tool for the study of enzyme inhibition and protein-protein interactions is another potential direction for future research.
Conclusion:
In conclusion, 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has shown promising results as an anti-tumor, anti-inflammatory, and anti-microbial agent, and it has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several advantages as a research tool, but it also has some limitations. There are several future directions for research, including the development of 1-(4-nitrophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone-based drugs and the study of its structure-activity relationship.
Eigenschaften
IUPAC Name |
6-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-12-18(21-19(20-13)16-6-4-3-5-7-16)23-22-14(2)15-8-10-17(11-9-15)24(25)26/h3-12H,1-2H3,(H,20,21,23)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFWLQOHWRKEB-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-nitrobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843764.png)

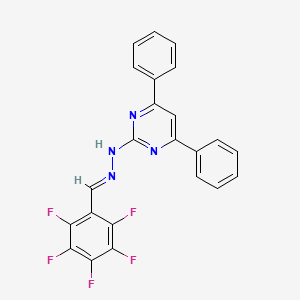

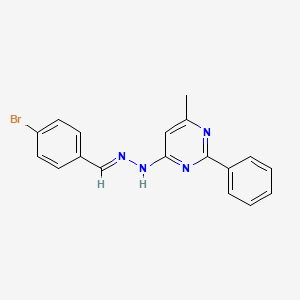


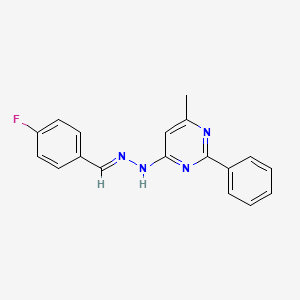
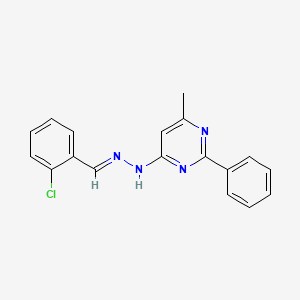
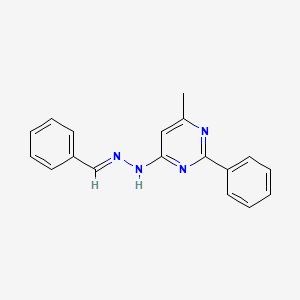

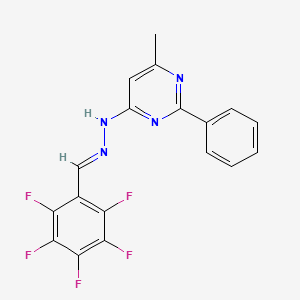
![3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843853.png)
![5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843859.png)